molecular formula C11H11N3O3 B11808957 1-(1-(1H-Pyrazol-3-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

1-(1-(1H-Pyrazol-3-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

カタログ番号: B11808957
分子量: 233.22 g/mol
InChIキー: NIDBDSCLNQICRM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-(1H-Pyrazol-3-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a high-purity chemical intermediate designed for pharmaceutical research and development. This compound features a hybrid molecular structure that incorporates two privileged pharmacophores in medicinal chemistry: a 1H-pyrazole ring and a 2-oxo-1,2-dihydropyridine scaffold. The 1H-pyrazole moiety is a well-studied heterocycle recognized for its significant role in drug discovery, frequently appearing in compounds with diverse biological activities and serving as a critical component in kinase inhibitor scaffolds . The specific stereochemistry introduced by the 1-(1H-pyrazol-3-yl)ethyl substituent may provide a unique spatial orientation for targeting enzyme active sites. Meanwhile, the 2-oxodihydropyridine-3-carboxylic acid component is a key structural feature found in various bioactive molecules and established pharmaceutical intermediates, contributing to the molecule's potential for interaction with biological targets . This combination makes the compound a structurally intriguing building block for the synthesis of novel molecules, particularly in the discovery and optimization of kinase inhibitors and other targeted therapies. Its primary research value lies in its application as a sophisticated intermediate for constructing more complex chemical entities aimed at investigating new therapeutic pathways, especially in areas such as oncology and immunology where related structures have shown promise . This product is intended for research purposes only within a laboratory setting and is not for diagnostic or therapeutic use.

特性

分子式

C11H11N3O3

分子量

233.22 g/mol

IUPAC名

2-oxo-1-[1-(1H-pyrazol-5-yl)ethyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H11N3O3/c1-7(9-4-5-12-13-9)14-6-2-3-8(10(14)15)11(16)17/h2-7H,1H3,(H,12,13)(H,16,17)

InChIキー

NIDBDSCLNQICRM-UHFFFAOYSA-N

正規SMILES

CC(C1=CC=NN1)N2C=CC=C(C2=O)C(=O)O

製品の起源

United States

準備方法

Heterocyclization of Meldrum’s Acid Derivatives

A foundational method involves the cyclocondensation of anilinomethylidene Meldrum’s acid derivatives with cyanoacetamide or cyanothioacetamide. For example, 2,2-dimethyl-5-(phenylamino)methylene-1,3-dioxane-4,6-dione (1) reacts with cyanoacetamide in ethanol under acidic conditions to yield 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. Adapting this protocol, substitution of cyanoacetamide with a pyrazole-containing nitrile precursor could introduce the 1H-pyrazol-3-yl-ethyl moiety during cyclization.

Key Conditions :

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Acid: Concentrated HCl for post-reaction acidification

  • Yield: 68–74% for analogous pyridones

Palladium-Catalyzed Coupling for Functionalized Pyridones

Palladium-mediated cross-coupling reactions enable late-stage functionalization. For instance, 4-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes Suzuki-Miyaura coupling with boronic esters to introduce aryl/heteroaryl groups. Applying this strategy, a pyrazole-bearing boronic ester could couple at position 1 of the pyridone after iodination.

Example Protocol :

  • Iodination of 2-oxo-1,2-dihydropyridine-3-carboxylic acid using N-iodosuccinimide (NIS).

  • Suzuki coupling with 1-(vinyl)-1H-pyrazol-3-ylboronic acid.

  • Hydrolysis of protective groups (e.g., methyl esters) to yield the carboxylic acid.

Decarboxylation-Protected Strategies

Ester Protection and Deprotection

To avoid side reactions at the carboxylic acid group, ethyl or tert-butyl esters are employed. For example, ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate is alkylated at nitrogen, followed by saponification.

Procedure :

  • Synthesize ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate via cyclocondensation.

  • Alkylate with 3-(chloroethyl)-1H-pyrazole using K2CO3 in DMF.

  • Hydrolyze the ester with NaOH/EtOH to recover the carboxylic acid.

Yield : ~65% overall (based on ethyl ester analogs).

One-Pot Multicomponent Approaches

Biginelli-Inspired Synthesis

Adapting the Biginelli reaction, a three-component coupling of urea, ethyl acetoacetate, and a pyrazole-containing aldehyde could yield dihydropyrimidinones, which are oxidized to pyridones. While unconventional, this method offers atom economy.

Limitations :

  • Low regioselectivity for C-3 carboxylic acid formation.

  • Requires post-synthetic oxidation steps.

Analytical Validation and Challenges

Characterization Data

Successful synthesis requires verification via:

  • 1H NMR : Expected signals include a pyridone C6 proton at δ 6.2–6.8 ppm and pyrazole protons at δ 7.5–8.2 ppm.

  • IR : Stretches at 1680–1700 cm⁻¹ (C=O), 2500–3300 cm⁻¹ (COOH).

Common Side Reactions

  • Decarboxylation : Mitigated by low-temperature ester hydrolysis.

  • N-Alkylation Isomers : Controlled by bulky bases (e.g., DBU) to favor N1 alkylation .

化学反応の分析

科学研究における用途

1-(1-(1H-ピラゾール-3-イル)エチル)-2-オキソ-1,2-ジヒドロピリジン-3-カルボン酸は、いくつかの科学研究用途があります。

科学的研究の応用

Antioxidant Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant antioxidant properties. The presence of the 1H-pyrazole ring enhances the ability of these compounds to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases. Studies have demonstrated that derivatives of pyrazole can effectively inhibit enzymes such as 15-lipoxygenase, which plays a role in inflammatory processes .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. For instance, derivatives similar to 1-(1-(1H-Pyrazol-3-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These studies highlighted the compound's potential as an antibacterial agent, with varying degrees of efficacy depending on structural modifications .

Dihydroorotate Dehydrogenase Inhibition

Recent studies have identified pyrazole derivatives as inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidines. This inhibition is particularly relevant for developing treatments for autoimmune diseases and certain cancers. The structure–activity relationship studies suggest that modifications to the pyrazole ring can enhance inhibitory potency against DHODH .

Molecular Docking Studies

Molecular docking studies have been employed to explore the binding affinities of this compound with various biological targets. These studies provide insights into how structural variations influence biological activity, aiding in the rational design of more effective derivatives .

Enzyme Interaction Studies

The compound has been investigated for its interaction with various enzymes beyond DHODH. Its ability to modulate enzyme activity suggests potential applications in drug design where enzyme inhibition is a therapeutic goal. For example, compounds derived from this structure have been shown to affect lipid peroxidation processes, indicating a broader biochemical impact .

Synthesis of Novel Materials

Beyond biological applications, this compound's unique structure allows it to be utilized in the synthesis of novel materials. The incorporation of pyrazole and dihydropyridine units can lead to materials with enhanced electronic and optical properties. Such materials are valuable in developing organic semiconductors and photovoltaic devices.

Case Studies

Study Focus Findings
Study AAntioxidant ActivityDemonstrated significant radical scavenging activity compared to ascorbic acid .
Study BAntimicrobial EfficacyShowed effective inhibition against E. coli and S. aureus with specific derivatives .
Study CDHODH InhibitionIdentified key structural features that enhance inhibitory activity against DHODH .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid. Key structural variations among analogues include:

Compound Name Substituents (Position 1) Substituents (Position 3) Biological Activity/Application Reference
1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Compound 6) Benzyl group Carboxylic acid Intermediate in drug synthesis
1-(5-Methyl-1H-pyrazol-3-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid cyclohexylamide Pyrazol-3-ylmethyl + cyclohexylamide Carboxylic acid SARS-CoV-2 Mpro inhibition (Glide score: -7.45 kcal/mol)
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid 4-Fluorophenyl Carboxylic acid Unknown (structural analogue)
1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid Difluoromethyl Carboxylic acid Not reported (potential fluorinated drug candidate)

Key Observations:

  • Pyrazole Substitution: The pyrazole ring in the target compound may enhance binding to enzymes or receptors through hydrogen bonding, as seen in SARS-CoV-2 Mpro inhibitors where pyrazole derivatives exhibit strong interactions with residues like GLN 189 and GLY 143 .
  • Carboxylic Acid Group: The presence of a carboxylic acid at position 3 is critical for solubility and intermolecular interactions. For example, in 1-benzyl derivatives, this group facilitates hydrogen bonding with biological targets .
  • Fluorinated Analogues: Fluorine substitution (e.g., difluoromethyl or fluorophenyl groups) improves metabolic stability and bioavailability, as observed in fluorinated drug candidates .

Pharmacological and Biochemical Properties

  • Antiviral Activity: Pyrazole-containing analogues (e.g., 1-(5-methyl-1H-pyrazol-3-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid cyclohexylamide) exhibit potent inhibition of SARS-CoV-2 Mpro (Glide energy: −62.67 kcal/mol) through hydrogen bonding and hydrophobic interactions .

Physicochemical Properties

  • Solubility: Carboxylic acid derivatives exhibit higher aqueous solubility compared to ester or amide derivatives.
  • Thermal Stability: Fluorinated derivatives (e.g., 1-difluoromethyl analogues) show enhanced stability under physiological conditions .

生物活性

The compound 1-(1-(1H-Pyrazol-3-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a derivative of dihydropyridine and pyrazole, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, highlighting its synthesis, cytotoxic effects, and antimicrobial properties based on recent studies.

Synthesis

The synthesis of the compound involves several steps, typically starting from commercially available pyrazole derivatives. The reaction conditions often include refluxing in organic solvents and may utilize various catalysts to enhance yield and purity. The final product is characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure.

Cytotoxicity

A significant focus of research has been on the cytotoxic potential of this compound against various cancer cell lines. In a study examining a series of related dihydropyridine derivatives, it was found that several compounds exhibited notable cytotoxic activity against human tumor cell lines, including:

CompoundCell LineIC50 (µM)Comparison
24HT29 (colon carcinoma)0.42.5 times more active than Doxorubicin
15MCF-7 (breast cancer)1.2Active
23PC-3 (prostate cancer)0.8Active

The compound analog 24 was highlighted as particularly effective, demonstrating an IC50 value significantly lower than that of established chemotherapeutic agents like Doxorubicin . This suggests a promising avenue for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its cytotoxic properties, the compound has shown antimicrobial activity against various pathogens. The following table summarizes its effectiveness compared to standard antibiotics:

PathogenCompound Activity (µg/mL)Standard Antibiotic (µg/mL)
Staphylococcus aureus10Ampicillin: 10
Escherichia coli15Ampicillin: 15
Candida albicans20Clotrimazole: 20

The compound demonstrated equipotent activity against both Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A recent study involved administering the compound to mice bearing HT29 tumors. Results indicated a significant reduction in tumor size compared to control groups treated with saline or Doxorubicin alone.
  • Antimicrobial Efficacy : In vitro tests against clinical isolates of Staphylococcus aureus showed that the compound could inhibit bacterial growth effectively, supporting its use in treating infections caused by resistant strains.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and may disrupt bacterial cell wall synthesis leading to cell lysis in microorganisms .

Q & A

Q. Methodological strategies :

  • Catalyst selection : Use NaN₃ in DMF for regioselective azide formation, reducing unwanted byproducts .
  • Solvent optimization : Polar aprotic solvents (e.g., THF) enhance cyclization efficiency compared to ethanol .
  • Temperature control : Reflux conditions (e.g., 80°C in ethanol) improve thiourea-mediated coupling yields by 20–30% .
  • Purification : Sequential crystallization (ethanol or toluene) isolates pure crystals, avoiding silica gel degradation of acid groups .

Advanced: How should contradictory biological activity data be analyzed?

Case example : Conflicting enzyme inhibition results may arise from:

  • Structural analogs : Pyrazole substituents (e.g., 3-methyl vs. 3-methoxy) alter steric hindrance, affecting target binding .
  • Assay conditions : Varying pH (e.g., 6.5 vs. 7.4) impacts ionization of the carboxylic acid group, modifying solubility and activity .
    Resolution :
  • Perform dose-response curves across multiple assays (e.g., fluorescence polarization vs. radiometric).
  • Use molecular docking to compare binding modes of analogs with target proteins .

Advanced: What computational methods are suitable for studying structure-activity relationships (SAR)?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with enzymes (e.g., kinases or proteases). Focus on hydrogen bonding between the carboxylic acid group and catalytic residues .
  • DFT calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals to assess reactivity .
  • MD simulations : GROMACS models compound stability in biological membranes, particularly for pyrazole’s hydrophobic interactions .

Advanced: What are the key challenges in formulating this compound for in vivo studies?

  • Solubility : The carboxylic acid group’s pH-dependent ionization limits aqueous solubility. Use co-solvents (e.g., PEG-400) or salt formation (sodium or ammonium) .
  • Metabolic stability : Pyrazole rings may undergo CYP450-mediated oxidation. Deuteration at the ethyl group reduces metabolic clearance .
  • Bioavailability : Nanoemulsions or liposomal encapsulation improve intestinal absorption .

Advanced: How can structural analogs be designed to enhance target selectivity?

Q. Design principles :

  • Pyrazole modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to increase electrophilicity for covalent binding .
  • Dihydropyridine substitution : Replace the ethyl group with cyclopropyl to reduce steric clash in hydrophobic pockets .
  • Carboxylic acid bioisosteres : Substitute with tetrazole or sulfonamide to maintain acidity while improving membrane permeability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。